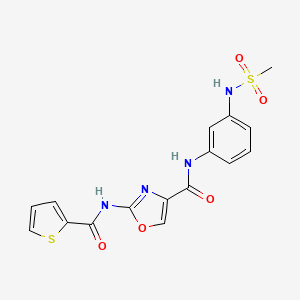

N-(3-(methylsulfonamido)phenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide

Description

N-(3-(Methylsulfonamido)phenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide is a heterocyclic compound featuring an oxazole core substituted with a thiophene-2-carboxamido group at position 2 and a methylsulfonamido-phenyl moiety at position 4. Its structure combines sulfonamide and carboxamide functionalities, which are critical for interactions with biological targets such as kinases or bacterial enzymes.

Properties

IUPAC Name |

N-[3-(methanesulfonamido)phenyl]-2-(thiophene-2-carbonylamino)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O5S2/c1-27(23,24)20-11-5-2-4-10(8-11)17-14(21)12-9-25-16(18-12)19-15(22)13-6-3-7-26-13/h2-9,20H,1H3,(H,17,21)(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMBAVSDYPWPKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(methylsulfonamido)phenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-haloketone with an amide.

Introduction of the thiophene moiety: This step often involves the coupling of a thiophene derivative with the oxazole intermediate.

Attachment of the sulfonamide group: This can be done by reacting the intermediate with a sulfonyl chloride in the presence of a base.

Final coupling: The final step involves coupling the thiophene-oxazole intermediate with the sulfonamide derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-(methylsulfonamido)phenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Scientific Research Applications of N-(3-(methylsulfonamido)phenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide

This compound is a complex organic compound that combines sulfonamide, thiophene, and oxazole functional groups. This compound has several applications in scientific research, including medicinal chemistry, materials science, and organic synthesis.

Medicinal Chemistry

This compound can serve as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors. The compound's mechanism of action depends on its specific application; in medicinal chemistry, it may bind to a particular enzyme or receptor, thereby inhibiting or activating its function. The specific biological context determines the molecular targets and pathways involved.

Materials Science

The unique structural features of this compound make it a candidate for developing novel materials with specific electronic or optical properties.

Organic Synthesis

This compound can serve as an intermediate in synthesizing more complex molecules.

Chemical Reactions

This compound can undergo different chemical reactions:

- Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

- Reduction: A nitro group, if present, can be reduced to an amine.

- Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of N-(3-(methylsulfonamido)phenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting or activating its function. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Key Comparisons :

- Synthesis Efficiency : OCM compounds exhibit >95% HPLC purity, indicating robust coupling methods between oxazole carboxylic acids and amines .

- Bioactivity : OCM analogs target GSK-3β with high selectivity, suggesting the oxazole core is versatile for kinase inhibition. The methylsulfonamido group in the target compound could further modulate solubility and blood-brain barrier penetration .

Thiophene-Containing Heterocycles

Isoxazole Derivatives ()

Compound 45p (ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate) shares a thiophene substituent but uses an isoxazole core instead of oxazole.

Nitrothiophene Carboxamides ()

Examples include N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (42% purity) and its difluorophenyl analog (99% purity).

- Structural Differences : Thiazole cores vs. oxazole in the target compound. Thiazoles offer hydrogen-bonding capabilities via the sulfur atom, whereas oxazoles provide planar rigidity.

- Bioactivity : Nitrothiophenes exhibit narrow-spectrum antibacterial activity, implying the nitro group’s role in redox interactions. The target compound lacks this group but retains thiophene for hydrophobic interactions .

Sulfonamide Derivatives

Benzofuran Sulfonamides ()

Compound 46 (42% yield) contains a methylsulfonamido group linked to a benzofuran core.

European Patent Compounds ()

Examples include oxazolidine derivatives with trifluoromethyl groups.

- Key Contrast : The target compound lacks the oxazolidine ring, which in patent compounds confers conformational restraint. Instead, its oxazole core balances rigidity and synthetic accessibility .

Data Tables

Research Findings and Implications

- Synthetic Challenges : The target compound’s oxazole-thiophene linkage may require optimized coupling conditions, as seen in OCM-31’s high-purity synthesis . Lower yields in thiazole derivatives () highlight the impact of heterocycle choice on reaction efficiency.

- Bioactivity Predictions : The methylsulfonamido group likely improves pharmacokinetics, as seen in benzofuran analogs (). Thiophene’s electron-rich nature may enhance target binding compared to fluorophenyl groups in OCM compounds .

- Stability : Oxazole’s aromaticity provides superior stability over isoxazole (), making the target compound suitable for oral administration.

Biological Activity

N-(3-(methylsulfonamido)phenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Compound Overview

- IUPAC Name : N-[3-(methanesulfonamido)phenyl]-2-(thiophene-2-carbonylamino)-1,3-oxazole-4-carboxamide

- Molecular Formula : C16H17N5O4S

- CAS Number : 1286717-09-6

The biological activity of this compound primarily stems from its ability to interact with specific biological targets. It may function by:

- Enzyme Inhibition : Binding to enzyme active sites, inhibiting their function, which can affect various metabolic pathways.

- Receptor Modulation : Acting on specific receptors to either activate or inhibit signaling pathways crucial for cellular functions.

Antimicrobial Activity

Research has indicated that compounds structurally similar to this compound exhibit significant antimicrobial properties. For example, oxazole derivatives have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Compound | Target Organism | IC50 (µM) |

|---|---|---|

| Compound A | Staphylococcus aureus (G+) | 1.17 |

| Compound B | Escherichia coli (G-) | 1.89 |

The above table summarizes findings from studies on related oxazole compounds, suggesting potential similar effects for the compound .

Antiprotozoal Activity

In vitro studies have demonstrated that oxazole derivatives can exhibit antiprotozoal activity. For instance, compounds were tested against Giardia lamblia and Trichomonas vaginalis, with some showing IC50 values lower than those of established treatments such as metronidazole.

Case Studies and Research Findings

- Study on Oxazole Derivatives :

- Comparative Analysis :

- Mechanistic Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.